(7-Bromo-6-methoxynaphthalen-2-yl)methanol
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Overview
Description
(7-Bromo-6-methoxynaphthalen-2-yl)methanol is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 7th position and a methoxy group at the 6th position, along with a methanol group at the 2nd position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-6-methoxynaphthalen-2-yl)methanol typically involves the bromination of 6-methoxynaphthalene followed by a Grignard reaction to introduce the methanol group . The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane, followed by the addition of a Grignard reagent like methylmagnesium bromide .
Industrial Production Methods
large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-6-methoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: 7-Bromo-6-methoxynaphthalene-2-carboxylic acid.
Reduction: 6-Methoxynaphthalen-2-ylmethanol.
Substitution: 7-Amino-6-methoxynaphthalen-2-yl)methanol or 7-Thio-6-methoxynaphthalen-2-yl)methanol.
Scientific Research Applications
(7-Bromo-6-methoxynaphthalen-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7-Bromo-6-methoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and bromine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the methanol group.
6-Methoxy-2-naphthalenemethanol: Similar structure but lacks the bromine atom.
7-Bromo-2-naphthalenemethanol: Similar structure but lacks the methoxy group.
Uniqueness
(7-Bromo-6-methoxynaphthalen-2-yl)methanol is unique due to the presence of both the bromine and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
89113-51-9 |
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Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(7-bromo-6-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-6-9-3-2-8(7-14)4-10(9)5-11(12)13/h2-6,14H,7H2,1H3 |
InChI Key |
VYIHESLZSFRCSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CO)Br |
Origin of Product |
United States |
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